molecular formula C24H28N4O4S B11254926 N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B11254926
M. Wt: 468.6 g/mol
InChI Key: UOJCJAFCYHMZAX-UHFFFAOYSA-N
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Description

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, a pyridazine ring, and an azepane moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C24H28N4O4S/c1-31-22-13-11-20(17-23(22)32-2)33(29,30)27-19-9-7-18(8-10-19)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3

InChI Key

UOJCJAFCYHMZAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the azepane group. The final steps involve the sulfonation of the benzene ring and the coupling of the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring.

    Reduction: Reduction reactions may target the pyridazine ring or the sulfonamide group.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridazine and azepane rings may interact with enzyme active sites or receptor proteins. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
  • N-{4-[6-(MORPHOLIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Comparison:

  • Structural Differences: The azepane ring in the target compound is replaced by piperidine or morpholine in the similar compounds.
  • Unique Properties: The presence of the azepane ring may confer different steric and electronic properties, affecting the compound’s reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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